(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine
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Overview
Description
(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine is an organic compound that features both methoxy and fluoro substituents on its benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzyl chloride and 4-fluorobenzylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2,3-dimethoxybenzyl chloride is reacted with 4-fluorobenzylamine in an appropriate solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Formation of 2,3-dimethoxybenzylamine or 4-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in studies to understand the interaction of methoxy and fluoro substituents with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine involves its interaction with molecular targets through its functional groups:
Methoxy Groups: These groups can participate in hydrogen bonding and electron-donating interactions, influencing the compound’s reactivity and binding affinity.
Fluoro Group: The fluoro substituent can enhance the compound’s stability and lipophilicity, affecting its distribution and interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzylamine: Lacks the fluoro substituent, resulting in different chemical and biological properties.
4-Fluorobenzylamine:
2,3-Dimethoxybenzyl chloride: Used as a starting material in the synthesis of (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine.
Uniqueness
This compound is unique due to the presence of both methoxy and fluoro substituents, which impart distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-19-15-5-3-4-13(16(15)20-2)11-18-10-12-6-8-14(17)9-7-12/h3-9,18H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGUYSAZLYGHJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353365 |
Source
|
Record name | (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355382-48-8 |
Source
|
Record name | (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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